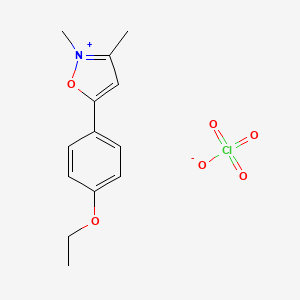![molecular formula C20H18S2 B14637003 1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene CAS No. 55091-48-0](/img/structure/B14637003.png)
1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(benzylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two benzylthio groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(benzylthio)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Dibromobenzene+2Benzyl MercaptanNaH1,4-Bis(benzylthio)benzene+2NaBr
Industrial Production Methods
Industrial production of 1,4-Bis(benzylthio)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(benzylthio)benzene undergoes various chemical reactions, including:
Oxidation: The benzylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form benzylthiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthiol derivatives.
Substitution: Halogenated or nitrated derivatives of 1,4-Bis(benzylthio)benzene.
Aplicaciones Científicas De Investigación
1,4-Bis(benzylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(benzylthio)benzene depends on its specific application. In biological systems, it may interact with cellular components through its benzylthio groups, which can form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of protein function and cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but with methylthio groups instead of benzylthio groups.
1,4-Dibromobenzene: Precursor used in the synthesis of 1,4-Bis(benzylthio)benzene.
1,4-Benzenedithiol: Contains thiol groups instead of benzylthio groups.
Uniqueness
1,4-Bis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
55091-48-0 |
|---|---|
Fórmula molecular |
C20H18S2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1,4-bis(benzylsulfanyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clave InChI |
FHEYWHLLRHEXHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
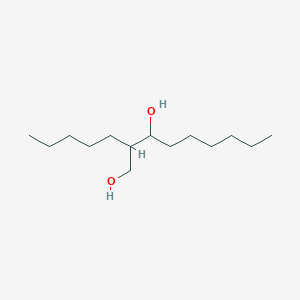

![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
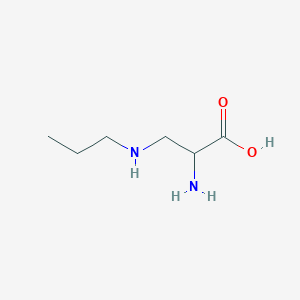
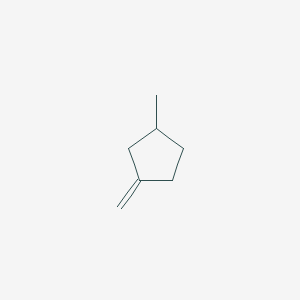
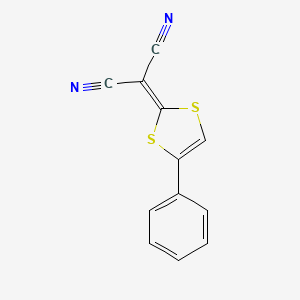
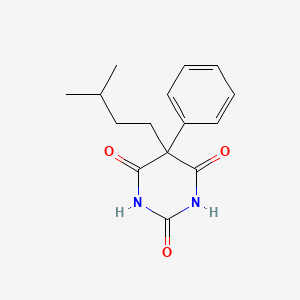
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
